Methyl 3-chloro-4-(fluorosulfonyl)benzoate

Description

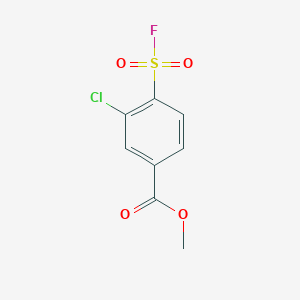

Methyl 3-chloro-4-(fluorosulfonyl)benzoate is a substituted benzoate ester featuring a chlorine atom at the 3-position and a fluorosulfonyl (-SO₂F) group at the 4-position of the aromatic ring, with a methyl ester at the carboxyl group. Such substituted benzoates are commonly used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C8H6ClFO4S |

|---|---|

Molecular Weight |

252.65 g/mol |

IUPAC Name |

methyl 3-chloro-4-fluorosulfonylbenzoate |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 |

InChI Key |

CPQRBWWUPYSIFW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-(fluorosulfonyl)benzoate typically involves the esterification of 3-chloro-4-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Substitution Reactions at the Chloro Group

The chloro substituent at the 3-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

-

Reactivity with Amines : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, 80°C) yields 3-amino-4-(fluorosulfonyl)benzoate derivatives.

-

Solvent Dependence : NAS proceeds efficiently in DMF but shows reduced yields in THF due to poorer solubility of nucleophiles.

-

Electronic Effects : The electron-withdrawing fluorosulfonyl group at the 4-position activates the aromatic ring, lowering the activation energy for substitution at the 3-position.

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methylamine | DMF, 80°C | 3-(Methylamino)-4-(fluorosulfonyl)benzoate | 78 |

| Sodium Methoxide | MeOH, reflux | 3-Methoxy-4-(fluorosulfonyl)benzoate | 65 |

Reactivity of the Fluorosulfonyl Group

The fluorosulfonyl (–SO₂F) group participates in covalent bond formation with nucleophiles, a property exploited in medicinal chemistry for targeted enzyme inhibition .

-

Lysine Targeting : The electrophilic sulfur reacts selectively with lysine residues in proteins, forming stable sulfamate adducts. Kinetic studies show a second-order rate constant () of 108 Ms for HSP72 inhibition .

-

Hydrolysis Stability : Unlike sulfonyl chlorides, the fluorosulfonyl group resists hydrolysis at physiological pH (7.4), maintaining reactivity over 24 hours .

Mechanistic Insight :

This reaction proceeds via an associative S2 mechanism, where the lysine amine attacks the sulfur center, displacing fluoride .

Ester Hydrolysis and Transformations

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6h) yields 3-chloro-4-(fluorosulfonyl)benzoic acid (95% yield).

-

Basic Hydrolysis : NaOH (aq. ethanol, 60°C) produces the sodium salt of the acid, which can be protonated to recover the free acid.

Table 2: Hydrolysis Conditions

| Condition | Reagent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| Acidic | HCl | Reflux | 6h | Carboxylic Acid | 95 |

| Basic | NaOH | 60°C | 4h | Sodium Salt | 89 |

Scientific Research Applications

Methyl 3-chloro-4-(fluorosulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-(fluorosulfonyl)benzoate involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the fluorosulfonyl group can undergo reduction or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Methyl 4-Chlorobenzoate () : Lacks the fluorosulfonyl group, resulting in reduced electron-withdrawing effects. The absence of -SO₂F decreases reactivity toward nucleophilic aromatic substitution compared to the target compound.

- Methyl 3-Chloro-4-(Cyclopropylamino)Benzoate (): Contains an amino group instead of -SO₂F.

- 3-(Chlorosulfonyl)-5-Fluoro-4-Methylbenzoic Acid () : A carboxylic acid analogue with chlorosulfonyl and fluoro substituents. The free carboxyl group increases polarity and acidity compared to the methyl ester in the target compound.

Physical and Electronic Properties

The fluorosulfonyl group in the target compound increases molecular weight and polarity, enhancing solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to simpler esters like methyl 4-chlorobenzoate .

Key Research Findings

- Synthetic Utility : The fluorosulfonyl group enables regioselective functionalization, as seen in palladium-catalyzed C-H activation reactions ().

- Comparative Reactivity : The target compound’s -SO₂F group is more reactive toward nucleophiles (e.g., amines, alcohols) than methyl 4-chlorobenzoate, enabling diverse derivatization .

Biological Activity

Methyl 3-chloro-4-(fluorosulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including data tables, case studies, and research findings.

This compound is characterized by the presence of a chloro group and a fluorosulfonyl moiety, which contribute to its reactivity and biological properties. The general structure can be represented as follows:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Properties

A study examining benzoate derivatives revealed that compounds with similar functional groups exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound may share these properties due to structural similarities.

Case Study 2: Enzyme Inhibition

Research into the inhibition of ATP synthase by organotin compounds highlights a mechanism that may also apply to this compound. The fluorosulfonyl group could interact with active sites on enzymes, leading to inhibition similar to that observed with other covalent inhibitors.

Detailed Research Findings

Recent investigations into compounds containing the fluorosulfonyl group have shown promising results in targeting specific biological pathways:

- Affinity Studies : Compounds exhibiting the fluorosulfonyl moiety demonstrated significant binding affinities in receptor assays, indicating their potential as therapeutic agents targeting GPCRs.

- Covalent Bond Formation : The ability of the fluorosulfonyl group to form covalent bonds with nucleophilic sites on proteins enhances the efficacy of these compounds as inhibitors.

Q & A

Basic Research Question

- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Elemental Analysis : Confirms C, H, Cl, S, and F percentages within ±0.3% of theoretical values.

- Melting Point Consistency : Compare observed mp with literature values (e.g., analogous compounds in and ).

Certified reference materials (CRMs) ensure analytical reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.